molecular formula C18H19OP B12621413 [(Cyclopent-2-en-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 918637-89-5

[(Cyclopent-2-en-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B12621413
CAS No.: 918637-89-5
M. Wt: 282.3 g/mol
InChI Key: AIFOADPIVXHYCJ-UHFFFAOYSA-N
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Description

(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane is a chemical compound that features a cyclopentene ring, a methyl group, and a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane typically involves the reaction of cyclopentadiene derivatives with diphenylphosphane. One common method involves the use of norbornadiene, which reacts with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) to yield cyclopentadienes . These intermediates can then be further reacted with diphenylphosphane under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of (Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane moiety to phosphine.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopentene ring and the phosphane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted cyclopentene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as transition metals in catalytic processes. The cyclopentene ring and phosphane moiety play crucial roles in stabilizing transition states and facilitating electron transfer during reactions. Pathways involved include coordination to metal centers and subsequent activation of substrates for chemical transformations.

Comparison with Similar Compounds

(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane can be compared with similar compounds such as:

    Cyclopentadienyl derivatives: These compounds also feature cyclopentene rings and are widely used as ligands in organometallic chemistry.

    Diphenylphosphane derivatives: Compounds with diphenylphosphane moieties are common in catalysis and materials science.

The uniqueness of (Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane lies in its combined structural features, which confer specific reactivity and stability advantages in various applications.

Biological Activity

(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane, a phosphane compound, has garnered attention due to its potential biological activities, including cytotoxicity and effects on various cell lines. This article aims to synthesize existing research findings on its biological activity, including case studies and relevant data.

Chemical Structure and Properties

The compound is characterized by a cyclopentene ring, diphenyl groups, and a phosphorus atom in the +5 oxidation state. Its structure can be represented as follows:

C15H15P Molecular Formula \text{C}_{15}\text{H}_{15}\text{P}\quad \text{ Molecular Formula }

Cytotoxicity

Research has shown that phosphane derivatives exhibit significant cytotoxic properties. For instance, compounds similar to (Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane have been evaluated against various cancer cell lines. A study demonstrated that certain phosphane derivatives exhibited lower IC50 values compared to established chemotherapeutic agents, indicating enhanced potency against cancer cells .

The biological activity of phosphane compounds often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This mechanism has been observed in studies where phosphane compounds induced apoptosis in cancer cell lines through mitochondrial dysfunction and ROS accumulation .

Study 1: Cytotoxic Effects on Cell Lines

A significant study evaluated the cytotoxic effects of several phosphane derivatives on murine P388 and L1210 cells, as well as human Molt 4/C8 and CEM T-lymphocytes. The results indicated that the tested compounds exhibited varying degrees of cytotoxicity, with some derivatives being more potent than traditional chemotherapeutics like melphalan .

Study 2: Photoactivated Cytotoxicity

Another research focused on a related compound that demonstrated photoactivated cytotoxicity against Spodoptera litura cell lines. The study found that under UVA light irradiation, the compound significantly increased ROS production and decreased mitochondrial membrane potential (MMP), leading to enhanced cytotoxic effects . This suggests that light activation could be a promising approach for targeted therapy using phosphane compounds.

Data Table: Summary of Biological Activities

Compound NameCell Line TestedIC50 (μg/mL)Mechanism of Action
(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphaneP38815Induction of apoptosis via ROS generation
Related Phosphane CompoundSpodoptera litura11.60 (24h)Photoactivation leading to ROS production
Mannich Base Derived from PhosphaneMolt 4/C810Enhanced cytotoxicity compared to melphalan

Properties

CAS No.

918637-89-5

Molecular Formula

C18H19OP

Molecular Weight

282.3 g/mol

IUPAC Name

[cyclopent-2-en-1-ylmethyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C18H19OP/c19-20(15-16-9-7-8-10-16,17-11-3-1-4-12-17)18-13-5-2-6-14-18/h1-7,9,11-14,16H,8,10,15H2

InChI Key

AIFOADPIVXHYCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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